Cas no 393-52-2 (2-Fluorobenzoyl chloride)
2-Fluorobenzoyl chloride Chemical and Physical Properties
Names and Identifiers
-
- 2-fluoro-benzoic acid chloride
- 2-FLUOROBENZOYL CHLORIDE
- o-fluorobenzenecarbonyl chloride
- O-FLUOROBENZOYL CHLORIDE
- 2-Fluorbenzoylchlorid
- 2-fluoro-benzoylchlorid
- Benzoyl chloride, o-fluoro-
- Benzoylchloride,2-fluoro-
- o-fluoro-benzoylchlorid
- ortho-Fluorobenzoyl chloride
- 2-Fluorobenzoyl Chloride o-Fluorobenzoyl Chloride
- o-Fluorobenzoyl
- 2-Fluorbenzoesαurechlorid
- 2-fluorobenzoic acid chloride
- 2-Fluorobenzoyl
- 2-Fluorobenzoyl chlo
- 2-fluoro-benzoyl chloride
- Benzoyl chloride, 2-fluoro-
- 2-fluorobenzoylchloride
- fluorobenzoyl chloride
- 2-fluoro benzoyl chloride
- Benzoyl chloride, fluoro-
- RAAGZOYMEQDCTD-UHFFFAOYSA-N
- Z4H017N76S
- PubChem15054
- 2-flurobenzoyl chloride
- 2-fluorbenzoyl chloride
- 2-fluoro-benzoylchloride
- o-fluoro-ben
- 2-fluoro-be
- 2-Fluorobenzoyl chloride,97%
- PB42721
- 2-fluoro benzoic acid chloride
- CHEMBL1606202
- CAS-393-52-2
- 2-Fluorobenzoyl chloride, 99%
- DTXCID005330
- UNII-Z4H017N76S
- W-106441
- 2-fluoro-1-benzenecarbonyl chloride
- NCGC00091418-02
- D70825
- Q27294989
- EC 206-887-2
- 2-fluoranylbenzoyl chloride
- o-fluoro-benzoyl chloride
- NCGC00258191-01
- A824524
- 4-09-00-00951 (Beilstein Handbook Reference)
- WLN: GVR BF
- FT-0612419
- F2190-0058
- 2-FLUOROBENZENECARBONYL CHLORIDE
- PS-10795
- RAAGZOYMEQDCTD-UHFFFAOYSA-
- MFCD00000656
- DTXSID3025330
- NSC88304
- NSC-88304
- AKOS000121330
- NCGC00091418-01
- alpha-chloro-2-fluorobenzaldehyde
- 2-FLUOROBENZOYL CHLORIDE [HSDB]
- NS00005399
- Tox21_200637
- F0195
- EN300-19512
- 393-52-2
- EINECS 206-887-2
- HSDB 4261
- SCHEMBL60101
- InChI=1/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
- BRN 0636864
- CCRIS 5914
- NSC 88304
- O-FLUOROBENZENE CARBONYL CHLORIDE
- STL183341
- oFluorobenzoyl chloride
- o-Fluorobenzenecarbonyl chloride; o-Fluorobenzoyl chloride; 2-Fluoro-benzoic acid chloride
- 2-Fluoro-benzoyl Chloride; 2-Fluorobenzenecarbonyl Chloride; o-Fluorobenzoyl Chloride; NSC 88304;
- Benzoyl chloride, ofluoro
- Benzoyl chloride, 2fluoro
- 206-887-2
- 2-Fluorobenzoyl chloride
-
- MDL: MFCD00000656
- Inchi: 1S/C7H4ClFO/c8-7(10)5-3-1-2-4-6(5)9/h1-4H
- InChI Key: RAAGZOYMEQDCTD-UHFFFAOYSA-N
- SMILES: ClC(C1C=CC=CC=1F)=O
- BRN: 0636864
Computed Properties
- Exact Mass: 157.99300
- Monoisotopic Mass: 157.993471
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 10
- Rotatable Bond Count: 1
- Complexity: 138
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 2.8
- Topological Polar Surface Area: 17.1
Experimental Properties
- Color/Form: Not available
- Density: 1.328 g/mL at 25 °C(lit.)
- Melting Point: 4 °C (lit.)
- Boiling Point: 90-92 °C/15 mmHg(lit.)
- Flash Point: Fahrenheit: 251.6 ° f < br / > Celsius: 122 ° C < br / >
- Refractive Index: n20/D 1.536(lit.)
- Water Partition Coefficient: decomposition
- PSA: 17.07000
- LogP: 2.20470
- Solubility: Not available
- Sensitiveness: Lachrymatory
2-Fluorobenzoyl chloride Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Danger
- Hazard Statement: H314,H335
- Warning Statement: P261,P280,P305+P351+P338,P310
- Hazardous Material transportation number:UN 3265 8/PG 2
- WGK Germany:3
- Hazard Category Code: 34-37
- Safety Instruction: S26-S36/37/39-S45-S28A
- FLUKA BRAND F CODES:10-19-21
- RTECS:DM6640000
-
Hazardous Material Identification:
- HazardClass:8
- PackingGroup:III
- TSCA:Yes
- Safety Term:8
- Packing Group:II
- Risk Phrases:R34
- Packing Group:II
- Hazard Level:8
- Storage Condition:Keep away from high temperature, sparks, flames and fire sources. Store in tightly closed containers. Store in a cool, dry, well ventilated area away from incompatible substances.
2-Fluorobenzoyl chloride Customs Data
- HS CODE:29163900
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
2-Fluorobenzoyl chloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 120847-25G |
2-Fluorobenzoyl chloride |
393-52-2 | 25g |
¥321 | 2023-12-10 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 120847-100G |
2-Fluorobenzoyl chloride |
393-52-2 | 100g |
¥712.93 | 2023-12-10 | ||
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F0195-500G |
2-Fluorobenzoyl Chloride |
393-52-2 | >98.0%(GC)(T) | 500g |
¥630.00 | 2024-04-15 | |
| TRC | F588575-5g |
2-Fluorobenzoyl Chloride |
393-52-2 | 5g |
$ 58.00 | 2023-09-07 | ||
| TRC | F588575-10g |
2-Fluorobenzoyl Chloride |
393-52-2 | 10g |
$64.00 | 2023-05-18 | ||
| TRC | F588575-25g |
2-Fluorobenzoyl Chloride |
393-52-2 | 25g |
$ 65.00 | 2022-06-05 | ||
| TRC | F588575-50g |
2-Fluorobenzoyl Chloride |
393-52-2 | 50g |
$121.00 | 2023-05-18 | ||
| TRC | F588575-100g |
2-Fluorobenzoyl Chloride |
393-52-2 | 100g |
$167.00 | 2023-05-18 | ||
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010439-100g |
2-Fluorobenzoyl chloride |
393-52-2 | 97% | 100g |
¥95 | 2024-05-23 | |
| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R010439-25g |
2-Fluorobenzoyl chloride |
393-52-2 | 97% | 25g |
¥29 | 2024-05-23 |
2-Fluorobenzoyl chloride Suppliers
2-Fluorobenzoyl chloride Related Literature
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Nicolas Mast,William Erb,Lionel Nauton,Pascale Moreau,Olivier Mongin,Thierry Roisnel,Margaux Macaigne,Thomas Robert,Stéphane Bach,Laurent Picot,Valérie Thiéry,Jean-Pierre Hurvois,Florence Mongin New J. Chem. 2023 47 258
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Nicolas Mast,William Erb,Lionel Nauton,Pascale Moreau,Olivier Mongin,Thierry Roisnel,Margaux Macaigne,Thomas Robert,Stéphane Bach,Laurent Picot,Valérie Thiéry,Jean-Pierre Hurvois,Florence Mongin New J. Chem. 2023 47 258
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Additional information on 2-Fluorobenzoyl chloride
Introduction to 2-Fluorobenzoyl chloride (CAS No. 393-52-2)
2-Fluorobenzoyl chloride, with the chemical formula C7H4ClFO, is a fluorinated derivative of benzoyl chloride. This compound has garnered significant attention in the field of pharmaceutical and chemical research due to its versatile applications and unique reactivity. As a key intermediate in organic synthesis, it plays a crucial role in the development of various bioactive molecules, including pharmaceuticals and agrochemicals. The presence of a fluorine atom at the para position relative to the carbonyl group enhances its utility in constructing complex molecular architectures, making it a valuable tool for synthetic chemists.
The chemical properties of 2-Fluorobenzoyl chloride are influenced by the electron-withdrawing nature of the fluorine atom, which increases the electrophilicity of the carbonyl carbon. This characteristic makes it highly reactive in nucleophilic addition reactions, particularly useful for forming amides and esters. Furthermore, the fluoro-substituent can influence the electronic distribution and steric environment of the aromatic ring, affecting its interactions with biological targets. These properties have been exploited in recent years to develop novel therapeutic agents with improved pharmacokinetic profiles.
In recent years, 2-Fluorobenzoyl chloride has been extensively studied for its role in medicinal chemistry. One notable application is in the synthesis of fluorinated peptides and proteins, where its ability to introduce a fluorine atom at specific positions enhances metabolic stability and binding affinity. For instance, researchers have utilized this compound to develop potent protease inhibitors for treating viral infections and cancer. The fluorine atom's ability to modulate lipophilicity and metabolic clearance has made such derivatives attractive candidates for drug development.
The pharmaceutical industry has also leveraged 2-Fluorobenzoyl chloride in the synthesis of nonsteroidal anti-inflammatory drugs (NSAIDs). By incorporating fluorine into the benzoyl moiety, scientists have been able to enhance the efficacy and reduce side effects associated with traditional NSAIDs. Recent studies have demonstrated that fluorinated NSAIDs exhibit improved binding affinity to cyclooxygenase enzymes (COX-1 and COX-2), leading to more potent anti-inflammatory effects while minimizing gastrointestinal toxicity.
Beyond pharmaceuticals, 2-Fluorobenzoyl chloride finds applications in agrochemical research. Its reactivity allows for the efficient synthesis of fluorinated herbicides and fungicides, which often exhibit enhanced crop protection properties. The introduction of fluorine into these compounds can improve their resistance to degradation by environmental factors, thereby increasing their effectiveness in agricultural settings. This has been particularly important in developing next-generation pesticides that are more sustainable and environmentally friendly.
The synthetic utility of 2-Fluorobenzoyl chloride extends beyond its direct applications. It serves as a building block for more complex molecules through cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings. These reactions enable the formation of carbon-carbon bonds under mild conditions, facilitating the construction of intricate molecular frameworks. The fluoro-substituent's influence on electronic properties often enhances reaction outcomes, making these transformations highly efficient and selective.
In conclusion, 2-Fluorobenzoyl chloride (CAS No. 393-52-2) is a multifaceted compound with significant implications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique reactivity and structural properties make it an indispensable tool for researchers aiming to develop novel bioactive molecules. The growing body of literature on its applications underscores its importance in modern chemical research. As advancements continue to emerge, it is likely that new uses for this compound will be discovered, further solidifying its role as a cornerstone in organic synthesis.
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